

# Liraglutide's Impact on Cardiovascular Autonomic Function: A Technical Guide

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## Introduction

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant cardiovascular benefits in patients with type 2 diabetes. While its effects on glycemic control and weight reduction are well-established, its influence on cardiovascular autonomic function presents a more complex picture. This technical guide provides an in-depth analysis of the current understanding of liraglutide's impact on the autonomic nervous system's control of the cardiovascular system, with a focus on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways.

## Quantitative Data Summary

The following tables summarize the quantitative effects of liraglutide on key parameters of cardiovascular autonomic function as reported in various clinical trials.

Table 1: Effects of Liraglutide on Heart Rate (HR)

Study	Participant Population	Liraglutide Dose	Treatment Duration	Change in Mean HR (beats/min) vs. Placebo/Comparator	p-value	Citation
Kumarathurai et al. (2016)	Overweight, newly diagnosed T2D with stable CAD	1.8 mg/day	12 + 12 weeks (crossover)	+8.1	0.003	<a href="#">[1]</a>
Noge et al. (2020)	T2D patients of South Asian descent	1.8 mg/day	26 weeks	+10	0.001	<a href="#">[2]</a>
Jorsal et al. (2019)	T2D patients	1.8 mg/day	Not Specified	+5.4 (daytime)	0.011	<a href="#">[3]</a>

Table 2: Effects of Liraglutide on Heart Rate Variability (HRV)

Study	Participant Population	Liraglutide Dose	Treatment Duration	Key HRV Findings vs. Placebo/Comparator	p-value	Citation
Kumarathurai et al. (2016)	Overweight, newly diagnosed T2D with stable CAD	1.8 mg/day	12 + 12 weeks (crossover)	Decreased SDNN (-33.9 ms), Decreased RMSSD (-0.3 log-ms), Reduced HF power (-0.7 log-ms <sup>2</sup> )	<0.001, 0.025, 0.026	<a href="#">[1]</a> <a href="#">[4]</a>
Jorsal et al. (2019)	T2D patients	1.8 mg/day	Not Specified	No significant change in SDNN, RMSSD, HF, or LF power	Not significant	<a href="#">[3]</a>

SDNN: Standard deviation of all normal-to-normal (NN) intervals; RMSSD: Root mean square of successive differences in NN intervals; HF: High-frequency power; LF: Low-frequency power; T2D: Type 2 Diabetes; CAD: Coronary Artery Disease.

## Key Experimental Protocols

A detailed understanding of the methodologies employed in clinical investigations is crucial for the interpretation of their findings. Below are summaries of the experimental protocols from key studies on liraglutide and cardiovascular autonomic function.

## Kumarathurai et al. (2016): Randomized, Double-Blind, Placebo-Controlled Crossover Study

- Objective: To examine the effect of liraglutide on HRV and diurnal variation of HR in overweight patients with newly diagnosed type 2 diabetes and stable coronary artery disease.[1]
- Study Design: A double-blind, placebo-controlled, crossover study with two 12-week treatment periods separated by a washout period.[4]
- Participants: 41 overweight individuals with newly diagnosed type 2 diabetes and stable coronary artery disease.[5]
- Intervention: Participants were randomized to receive either liraglutide (escalated to 1.8 mg daily) or a matching placebo, in addition to metformin therapy.[4][5]
- Cardiovascular Autonomic Function Assessment:
  - 24-Hour Holter Monitoring: Continuous electrocardiogram (ECG) recordings were used to assess HR and HRV.
  - HRV Analysis:
    - Time Domain: Standard deviation of NN intervals (SDNN) and the root mean square of successive differences between normal heartbeats (RMSSD) were calculated.[1][4]
    - Frequency Domain: High-frequency (HF) and low-frequency (LF) power were analyzed to assess sympathovagal balance.[1][4]

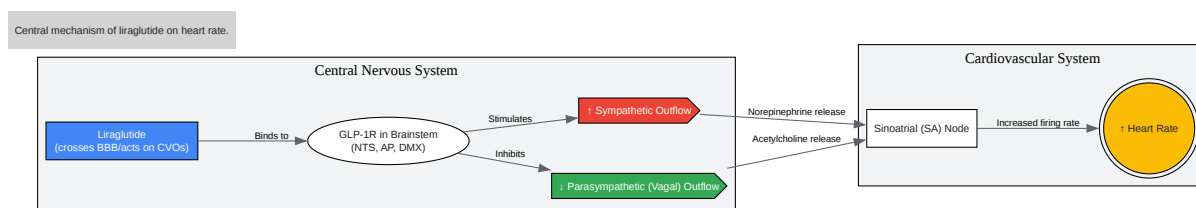
## Jorsal et al. (2019): Randomized, Open, Parallel-Group Study

- Objective: To investigate the effects of liraglutide compared with glimepiride on HR and HRV in patients with type 2 diabetes.[3]
- Study Design: A post-hoc analysis of a randomized, open-label, parallel-group study.

- Participants: 62 individuals with type 2 diabetes.[3]
- Intervention: Patients were randomized to receive either liraglutide (1.8 mg daily) or glimepiride (4 mg daily), both in combination with metformin.[3]
- Cardiovascular Autonomic Function Assessment:
  - 24-Hour Holter Monitoring: Used to assess HR and HRV.
  - HRV Analysis: SDNN, RMSSD, HF, and LF power were analyzed.[3]

## Signaling Pathways and Mechanisms of Action

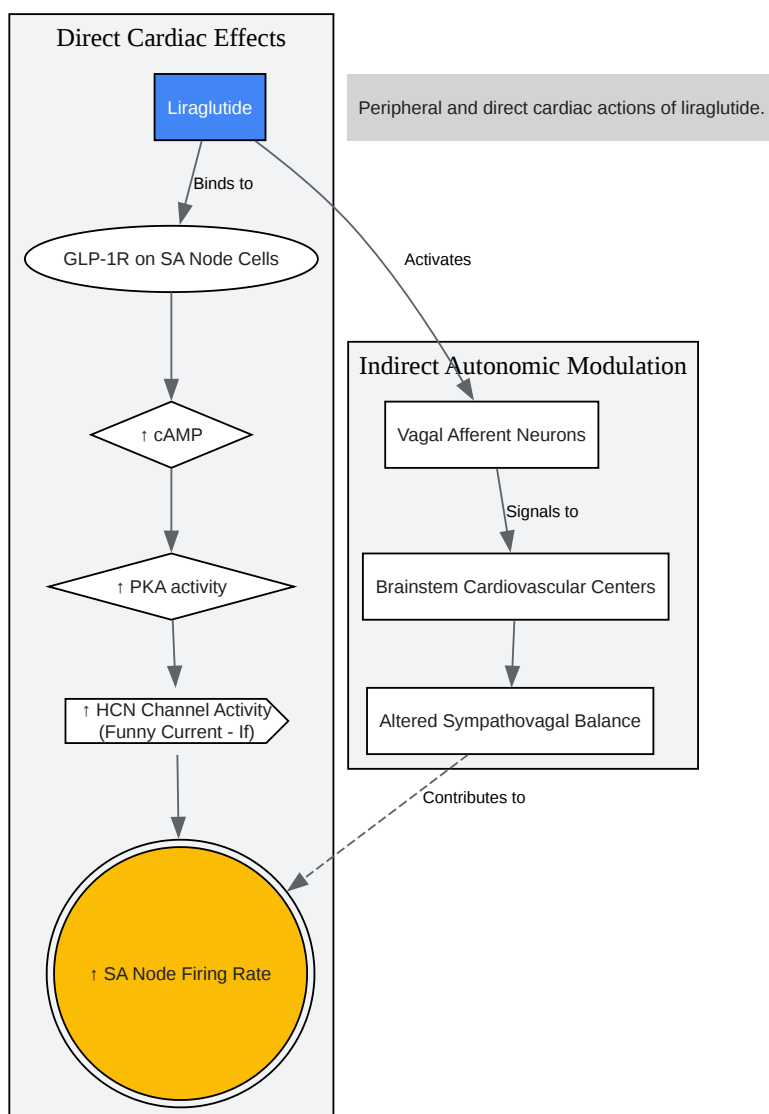
The influence of liraglutide on cardiovascular autonomic function is multifaceted, involving both central and peripheral mechanisms. The following diagrams illustrate the key signaling pathways.



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Caption: Central mechanism of liraglutide on heart rate.

Liraglutide can cross the blood-brain barrier or act on circumventricular organs (CVOs) to bind to GLP-1 receptors (GLP-1R) in the brainstem, specifically in the nucleus of the solitary tract (NTS), area postrema (AP), and dorsal motor nucleus of the vagus (DMX). This engagement leads to an increase in sympathetic outflow and a decrease in parasympathetic (vagal) outflow to the heart, resulting in an increased heart rate.



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